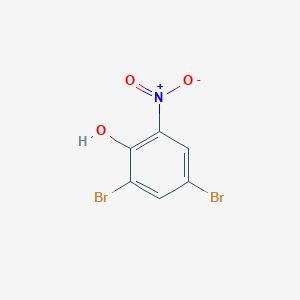

2,4-Dibromo-6-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIXUZNHFXUIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166710 | |

| Record name | NSC 523891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-09-2 | |

| Record name | 2,4-Dibromo-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15969-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15969-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 523891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIBROMO-6-NITROPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIBROMO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26JN516TAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dibromo-6-nitrophenol: Synthesis, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-nitrophenol is a highly functionalized aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms and a nitro group on a phenol scaffold, imparts distinct chemical reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly within the realm of drug discovery and development.

Core Properties and Identification

CAS Number: 15969-09-2[1][2][3][4]

Molecular Formula: C₆H₃Br₂NO₃[1]

Molecular Weight: 296.90 g/mol [1]

Synonyms: 4,6-Dibromo-2-nitrophenol, 2-Nitro-4,6-dibromophenol[1]

Physicochemical Data

| Property | Value | Source |

| Melting Point | 118 °C | [5] (from similar compound) |

| Boiling Point | 264.7 °C at 760 mmHg | [5] (from similar compound) |

| Density | 2.247 g/cm³ | [5] (from similar compound) |

| Flash Point | 113.9 °C | [5] (from similar compound) |

| Appearance | White to yellow to green powder/crystal | [6] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of a nitrophenol precursor. The following protocol is based on established methods for the bromination of substituted phenols, adapted for the specific synthesis of the target compound.

Underlying Principles of the Synthesis

The synthesis hinges on the principles of electrophilic aromatic substitution. The hydroxyl (-OH) group of the starting phenol is a strongly activating, ortho-, para-directing group, while the nitro (-NO₂) group is a deactivating, meta-directing group. When starting with 6-nitrophenol, the hydroxyl group's activating effect will direct the incoming bromine electrophiles to the positions ortho and para to it.

Caption: Potential applications of this compound as a chemical intermediate.

Role as a Precursor in Pharmaceutical Synthesis

While specific examples in late-stage clinical candidates are not extensively documented in publicly available literature, compounds with similar substitution patterns are known to be precursors in drug synthesis. For instance, related bromo-nitrophenols are utilized in the synthesis of N-Hydroxy Eltrombopag, an agonist of the thrombopoietin receptor used to treat thrombocytopenia. [7][8]The reactivity of the functional groups on the this compound ring allows for its incorporation into more complex molecular architectures through reactions such as:

-

Nucleophilic Aromatic Substitution: The nitro group can be displaced by strong nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms can participate in reactions like Suzuki or Heck couplings to form new carbon-carbon bonds.

-

Etherification of the Phenolic Hydroxyl Group: The hydroxyl group can be converted to an ether, which can alter the molecule's solubility and biological activity.

The strategic manipulation of these functional groups allows medicinal chemists to explore a wide range of chemical space in the quest for new therapeutic agents.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

GHS Hazard Statements:

-

H302: Harmful if swallowed. [1][2] Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P317 + P330: IF SWALLOWED: Get medical help. Rinse mouth.

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of insufficient ventilation, wear suitable respiratory equipment.

Toxicological Information:

Detailed toxicological data for this compound is limited. However, related compounds like 2,6-dibromo-4-nitrophenol are known to have high cytotoxicity and genotoxicity. [9]Therefore, it is prudent to treat this compound with a high degree of caution and minimize exposure.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties and reactive functional groups provide a platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists looking to leverage this compound in their work. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in the drug development pipeline is undeniable.

References

Sources

- 1. This compound | C6H3Br2NO3 | CID 101469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

2,4-Dibromo-6-nitrophenol molecular structure and formula

An In-depth Technical Guide to 2,4-Dibromo-6-nitrophenol

Introduction

This compound is a highly functionalized aromatic compound belonging to the class of halophenols. Characterized by a phenol ring substituted with two bromine atoms and a nitro group, this molecule serves as a versatile intermediate in various branches of chemical synthesis.[1][2] The strategic placement of electron-withdrawing bromine and nitro groups, alongside the reactive hydroxyl group, imparts a unique electronic and chemical profile, making it a subject of interest for researchers in medicinal chemistry, materials science, and fine chemical manufacturing.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, spectroscopic signature, reactivity, and safety protocols, intended for professionals in research and drug development.

Compound Identification

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 15969-09-2 | Chemical-Suppliers[4], PubChem[3] |

| Molecular Formula | C₆H₃Br₂NO₃ | PubChem[3], AiFChem[5] |

| Molecular Weight | 296.90 g/mol | PubChem[3], Stenutz[6] |

| Synonyms | 4,6-Dibromo-2-nitrophenol, Phenol, 2,4-dibromo-6-nitro- | Chemical-Suppliers[4], PubChem[3] |

| InChI Key | INIXUZNHFXUIMA-UHFFFAOYSA-N | PubChem[3], Stenutz[6] |

| SMILES | C1=C(C=C(C(=C1[O-])O)Br)Br | PubChem[3] |

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a central benzene ring. The hydroxyl (-OH) group at position 1 defines it as a phenol. The electrophilic nitro group (-NO₂) is located ortho to the hydroxyl group at position 2, and two bromine (-Br) atoms are found at positions 4 and 6. This substitution pattern significantly influences the molecule's acidity, reactivity, and spectroscopic properties. The electron-withdrawing nature of the nitro and bromo substituents increases the acidity of the phenolic proton compared to unsubstituted phenol.

Below is a 2D representation of the molecular structure.

Image Source: PubChem CID 101469.[3]

The key physicochemical properties are detailed in the following table.

| Property | Value | Source(s) |

| Appearance | White to yellow crystalline powder | Tokyo Chemical Industry[2] |

| Melting Point | 118 °C | Chemical-Suppliers[4] |

| Boiling Point | 264.7 °C at 760 mmHg | Chemical-Suppliers[4] |

| Density | 2.247 g/cm³ | Chemical-Suppliers[4] |

| Flash Point | 113.9 °C | Chemical-Suppliers[4] |

Synthesis and Mechanistic Insights

The synthesis of substituted nitrophenols can be achieved through several routes, most commonly via electrophilic aromatic substitution.[1] A prevalent strategy involves the direct bromination of a nitrophenol precursor. The hydroxyl group is a strong activating group and ortho-, para-director, while the nitro group is a strong deactivating group and meta-director. This interplay guides the regioselectivity of the bromination.

A representative protocol, analogous to the synthesis of related dibromonitrophenols, involves the controlled bromination of a corresponding nitrophenol in a suitable solvent like glacial acetic acid.[7]

Illustrative Synthetic Protocol: Bromination of a Nitrophenol

This protocol is based on established methods for similar compounds and serves as an illustrative guide.[7]

-

Dissolution: Dissolve the starting nitrophenol substrate in glacial acetic acid within a reaction flask equipped with a stirrer and a dropping funnel.

-

Bromine Addition: Prepare a solution of molecular bromine (Br₂) in glacial acetic acid. Add this solution dropwise to the stirred nitrophenol solution at room temperature over several hours. The slow addition is critical to control the exothermic reaction and prevent over-bromination.

-

Reaction Completion: After the addition is complete, continue stirring for a short period. Gently warm the mixture on a steam bath to drive the reaction to completion and expel excess bromine and hydrogen bromide gas.

-

Precipitation: Cool the reaction mixture and pour it into cold water to precipitate the crude this compound product. The low solubility of the organic product in the aqueous mixture facilitates its isolation.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a dilute acetic acid solution and then thoroughly with water to remove residual acid and inorganic byproducts.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (40–60 °C) to yield the final crystalline solid.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure of this compound.[8] The expected data from key techniques are summarized below, based on the compound's functional groups and substitution pattern.[3][9]

| Technique | Expected Features and Rationale |

| ¹H NMR | Aromatic Protons: Two signals are expected in the downfield region (typically 7.5-8.5 ppm). These protons are deshielded by the electron-withdrawing effects of the bromine and nitro substituents. They will appear as doublets due to coupling with each other. Phenolic Proton: A broad singlet, whose chemical shift is highly dependent on solvent and concentration, is expected for the -OH proton. |

| ¹³C NMR | Aromatic Carbons: Six distinct signals are expected. The carbon bearing the -OH group will be shifted downfield (approx. 150-160 ppm). Carbons bonded to bromine will also be downfield, while the carbon attached to the nitro group will be significantly deshielded. The remaining C-H carbons will appear in the typical aromatic region (110-140 ppm). |

| IR Spectroscopy | O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ corresponding to the hydroxyl group. N-O Stretch: Two strong, sharp absorption bands characteristic of a nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region. C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing two bromine atoms will be observed. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 1:2:1, confirming the presence of two bromines. The nominal molecular ion peak would be at m/z 297 (using ⁷⁹Br and ¹⁴N). |

Reactivity and Potential Applications

The chemical behavior of this compound is governed by its three functional groups:

-

Hydroxyl Group: The phenolic -OH is acidic and can be deprotonated to form a phenoxide ion. This site is active in etherification and esterification reactions.

-

Aromatic Ring: The ring is electron-deficient due to the strong withdrawing effects of the nitro and bromo groups. This deactivation makes it less susceptible to further electrophilic substitution but highly activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

-

Bromo Groups: The bromine atoms can be replaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of more complex molecules.

Due to this versatile reactivity, this compound is primarily utilized as a building block and key intermediate in the synthesis of more complex target molecules, including pharmaceuticals and fine chemicals.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3][5]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[10]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.[10]

Standard Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12]

-

Dispensing: Avoid generating dust when weighing or transferring the solid. Use non-sparking tools.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal facility.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 15969-09-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C6H3Br2NO3 | CID 101469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 15969-09-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 15969-09-2 | this compound - AiFChem [aifchem.com]

- 6. This compound [stenutz.eu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

Introduction: The Strategic Importance of Aromatic Halogenation

An In-Depth Technical Guide to the Electrophilic Bromination of 2-Nitrophenol

Halogenated aromatic compounds, particularly brominated phenols, are pivotal intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] Their utility often stems from their capacity to participate in cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are fundamental to modern synthetic organic chemistry.[2] The electrophilic bromination of substituted phenols, such as 2-nitrophenol, is a classic yet intricate example of electrophilic aromatic substitution (EAS). Understanding the mechanistic nuances of this reaction is critical for controlling regioselectivity and maximizing the yield of desired products.

This guide provides a detailed examination of the electrophilic bromination of 2-nitrophenol, intended for researchers, scientists, and drug development professionals. We will dissect the underlying principles governing the reaction's mechanism, explore the causality behind experimental choices, and present a validated protocol for its execution.

Part 1: The Mechanistic Landscape: A Tale of Two Substituents

The regiochemical outcome of the electrophilic bromination of 2-nitrophenol is dictated by the interplay of the two substituents on the benzene ring: the hydroxyl (-OH) group and the nitro (-NO₂) group.

Substituent Effects: Activation vs. Deactivation

In electrophilic aromatic substitution, the substituent already present on the ring governs both the reaction rate and the position of the incoming electrophile.

-

The Hydroxyl (-OH) Group: The -OH group is a powerful activating substituent. While oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its dominant influence is a strong electron-donating resonance effect (+R). The oxygen's lone pairs delocalize into the π-system of the benzene ring, significantly increasing the electron density, particularly at the ortho and para positions (positions 2, 4, and 6).[3][4][5] This heightened electron density makes the ring much more susceptible to attack by electrophiles compared to unsubstituted benzene.[6][7] Consequently, the -OH group is an ortho, para-director.

-

The Nitro (-NO₂) Group: Conversely, the -NO₂ group is a potent deactivating group. It exerts both a strong inductive (-I) and a strong resonance (-R) electron-withdrawing effect.[3][8] This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. As a result, the least deactivated positions are the meta positions, making the -NO₂ group a meta-director.[8][9]

Regioselectivity in 2-Nitrophenol: A Case of Reinforcement and Competition

In 2-nitrophenol, these two groups are positioned adjacent to each other. The ultimate regioselectivity is determined by the dominant activating group.

-

Dominant Director: The hydroxyl group is a much stronger activating group than the nitro group is a deactivating one. Therefore, the -OH group dictates the positions of substitution.[10] It strongly activates the positions ortho (C6) and para (C4) to itself.

-

Positional Analysis:

-

Position 4 (para to -OH): This position is strongly activated by the +R effect of the hydroxyl group. It is also meta to the deactivating -NO₂ group, meaning it is less deactivated by the nitro group than other positions. This combination makes C4 a highly favorable site for electrophilic attack.

-

Position 6 (ortho to -OH): This position is also strongly activated by the -OH group. However, it is simultaneously para to the deactivating -NO₂ group, which significantly reduces its electron density.

-

Position 5 (meta to -OH): This position is not significantly activated by the -OH group and is meta to the -NO₂ group.

-

Position 3 (meta to -OH): This position is not activated by the -OH group and is ortho to the deactivating -NO₂ group, making it highly deactivated.

-

The Core Mechanism

The reaction proceeds via the classical EAS mechanism, as illustrated below. The phenol ring is sufficiently activated to polarize the molecular bromine (Br₂) without the need for a Lewis acid catalyst.

Caption: High-level experimental workflow for the synthesis of 4,6-dibromo-2-nitrophenol.

Conclusion

The electrophilic bromination of 2-nitrophenol serves as an excellent case study in physical organic chemistry, demonstrating the powerful and predictable nature of substituent effects in directing aromatic substitution. The strongly activating, ortho, para-directing hydroxyl group decisively overrides the deactivating, meta-directing nitro group, channeling the electrophilic attack to the C4 and C6 positions. By leveraging a well-controlled experimental protocol utilizing glacial acetic acid as a solvent, high yields of 4,6-dibromo-2-nitrophenol can be reliably achieved. This foundational understanding is indispensable for scientists engaged in the rational design and synthesis of complex aromatic molecules.

References

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?[Link]

-

Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

-

Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. [Link]

-

Radhakrishnamurti, P. S., & Janardhana, C. (1978). The Bromination of p-Nitrophenol in Acetic Acid. Bulletin of the Chemical Society of Japan, 51(8), 2445-2447. [Link]

-

ChemRxiv. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]

-

KP Chemistry. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

-

JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Experimental Methods. (n.d.). 1. Bromination Methods. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Ellesmere OCR A level Chemistry. (n.d.). 6.1.1 (i,j) Electrophilic Substitution of Phenols. [Link]

-

Chemistry Stack Exchange. (2014). Why use glacial acetic acid in bromination of anisole?[Link]

-

ResearchGate. (n.d.). Regioselective bromination of phenols. [Link]

-

Quora. (2017). Why is acetic acid used in the bromination of cholesterol?[Link]

-

Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

Chemguide. (n.d.). Ring reactions of phenol. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

-

Cooksey, C. J. (2013). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 18(7), 7360-7387. [Link]

- Google Patents. (1970).

-

ChemSynthesis. (2025). 2,6-dibromo-4-nitrophenol. [Link]

-

Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

-

K Chemistry. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. [Link]

-

Zhang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(8), 9673-9684. [Link]

-

Tetrahedron Letters. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?[Link]

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. quora.com [quora.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Ellesmere OCR A level Chemistry - 6.1.1 (i,j) Electrophilic Substitution of Phenols. [sites.google.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Regioselective Nitration of 2,4-dibromophenol for the Synthesis of 2,4-Dibromo-6-nitrophenol

Abstract

This technical guide provides a detailed exploration of the synthesis of 2,4-Dibromo-6-nitrophenol via the electrophilic aromatic substitution of 2,4-dibromophenol. The nitration of phenolic compounds is a cornerstone reaction in organic synthesis, yielding intermediates vital for the development of pharmaceuticals, agrochemicals, and industrial dyes. This document offers an in-depth analysis of the underlying reaction mechanism, a meticulously detailed experimental protocol, robust safety procedures, and methods for product characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Significance of Phenolic Nitration

Phenols are a highly reactive class of aromatic compounds, readily undergoing electrophilic aromatic substitution reactions. The hydroxyl group is a potent activating group, significantly increasing the electron density of the benzene ring, particularly at the ortho and para positions.[1] This heightened reactivity allows for nitration under milder conditions than those required for less activated rings like benzene, often obviating the need for concentrated sulfuric acid as a catalyst.[2]

The resulting nitrophenols are exceptionally valuable synthetic intermediates. The nitro group can be readily reduced to an amine, providing a gateway to a vast array of further chemical transformations. This compound, the target compound of this guide, combines the functionalities of a phenol, aryl bromide, and nitroarene, making it a versatile building block for more complex molecular architectures. Understanding the regiochemical control of this reaction is paramount, as the directing effects of the existing substituents—the hydroxyl and two bromo groups—dictate the position of the incoming nitro group.

Reaction Mechanism: Directing Effects and Electrophilic Attack

The nitration of 2,4-dibromophenol is a classic example of electrophilic aromatic substitution. The reaction proceeds via the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.

2.1. Generation of the Electrophile The nitronium ion is typically generated in situ from nitric acid. While strong acids like sulfuric acid are often used, the activated nature of the phenol ring allows the reaction to proceed with nitric acid alone, often diluted in a solvent like acetic acid or water.[2][3]

2.2. Regioselectivity: The Role of Substituents The position of electrophilic attack is determined by the existing substituents on the phenol ring:

-

Hydroxyl (-OH) Group: A powerful activating, ortho,para-directing group. It donates electron density into the ring through resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the attack at these positions.

-

Bromo (-Br) Groups: These are deactivating yet ortho,para-directing. They withdraw electron density inductively (due to electronegativity) but can donate electron density through resonance.

In 2,4-dibromophenol, the para position (C4) is already occupied by a bromine atom. The two ortho positions relative to the hydroxyl group are C2 and C6. The C2 position is also blocked by a bromine atom. Therefore, the incoming electrophile is directed to the only remaining activated and sterically accessible position: C6 . The combined directing effects of the hydroxyl and bromo groups ensure a highly regioselective reaction, yielding this compound as the major product.

Caption: Regioselective nitration of 2,4-dibromophenol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids and organic solvents must be performed within a certified chemical fume hood.[3][4][5]

3.1. Materials and Reagents

| Compound/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 615-58-7 | Starting material, >98% purity |

| Nitric Acid (65-70%) | HNO₃ | 63.01 | 7697-37-2 | Corrosive, strong oxidizer |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent, corrosive |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent, volatile |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Round-bottom flask (250 mL) | - | - | - | With magnetic stir bar |

| Dropping funnel (100 mL) | - | - | - | For controlled addition |

| Ice bath | - | - | - | For temperature control |

| Buchner funnel & filter flask | - | - | - | For product isolation |

| Rotary evaporator | - | - | - | For solvent removal |

3.2. Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (39.7 mmol) of 2,4-dibromophenol in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature equilibrates to 0-5 °C. This step is critical to control the exothermic nature of the nitration reaction and minimize the formation of by-products.

-

Nitrating Agent Addition: In a separate beaker, carefully prepare the nitrating agent by slowly adding 3.0 mL (approx. 45 mmol) of concentrated nitric acid (65%) to 10 mL of glacial acetic acid. Cool this mixture in the ice bath as well.

-

Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating agent dropwise to the stirred solution of 2,4-dibromophenol over a period of 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

-

Stirring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. The solution will typically turn a deep yellow or orange color.

-

Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A yellow precipitate of the crude product should form immediately.

-

Isolation: Allow the precipitate to settle, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

-

Drying: Dry the crude product in a vacuum desiccator or a low-temperature vacuum oven (40-50 °C).

-

(Optional) Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential.

4.1. Physical Properties The product should be a white to yellow crystalline solid.[6] A sharp melting point close to the literature value is a strong indicator of purity.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Br₂NO₃ | [7][8] |

| Molecular Weight | 296.90 g/mol | [7][8] |

| Appearance | White to yellow crystalline powder | [6] |

| Melting Point | 116-120 °C | [6][7] |

| Density | ~2.247 g/cm³ | [7] |

4.2. Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the two aromatic protons and the phenolic proton, with chemical shifts and coupling constants consistent with the proposed structure.

-

IR (Infrared) Spectroscopy: Key vibrational bands should be observed for the O-H stretch of the phenol, aromatic C-H stretches, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety Precautions and Waste Management

A thorough risk assessment must be conducted before beginning this procedure. [4][9]

5.1. Hazard Identification

-

Nitric Acid: Highly corrosive and a strong oxidizing agent. Can cause severe chemical burns upon contact with skin or eyes.[4] Reacts energetically with many organic compounds.[3] Inhalation of fumes is toxic.

-

Phenols/Brominated Phenols: Toxic and corrosive. Phenol can be rapidly absorbed through the skin, potentially causing systemic toxicity affecting the central nervous system, liver, and kidneys.[5]

-

Reaction Hazards: The nitration reaction is exothermic and can lead to a thermal runaway if not properly controlled.[4]

5.2. Engineering and Administrative Controls

-

Fume Hood: All handling of nitric acid, phenols, and the reaction itself must be performed in a well-ventilated chemical fume hood.[5][10]

-

Emergency Access: Ensure immediate and unobstructed access to an emergency shower and eyewash station.[5][11]

-

Work Practices: Never work alone. Wash hands thoroughly after handling any chemicals.[5]

5.3. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield must be worn when handling concentrated acids.[4][10]

-

Hand Protection: Wear acid-resistant gloves. A common practice is to wear a heavier neoprene or butyl rubber glove over a standard nitrile glove.[10]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[10]

5.4. Waste Management

-

All acidic aqueous waste and organic solvent waste must be collected in separate, properly labeled hazardous waste containers. Do not mix incompatible waste streams. Follow all local and institutional regulations for chemical waste disposal.[9][10]

References

- Corning Incorporated. (2022).

- Chemical-Suppliers. (n.d.). This compound | CAS 15969-09-2. Chemical-Suppliers.

-

Hartman, W. W., & Dickey, J. B. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]

-

YouTube. (2024). Nitration reaction safety. YouTube. [Link]

-

Ellesmere OCR A level Chemistry. (n.d.). 6.1.1 (i,j) Electrophilic Substitution of Phenols. Ellesmere OCR A level Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

NOP. (2006, March). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. OC-Praktikum. [Link]

-

Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol. Yale University. [Link]

-

PMC - NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. National Center for Biotechnology Information. [Link]

-

Khan Academy. (2022, November 29). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. YouTube. [Link]

-

SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. SID. [Link]

-

UC Berkeley Environment, Health & Safety. (2003, June 4). Phenol: Hazards and Precautions. University of California, Berkeley. [Link]

-

PubChem. (n.d.). Phenol, 2,6-dibromo-4-nitro-. National Center for Biotechnology Information. [Link]

-

Stenutz. (n.d.). This compound. Stenutz. [Link]

- Google Patents. (n.d.). RU1768574C - Method of dibromophenol synthesis.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols.... RSC Publishing. [Link]

-

PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. PrepChem.com. [Link]

-

Environment, Health and Safety - University of Colorado Boulder. (n.d.). Appendix P - Phenol First Aid Guide and PPE. University of Colorado Boulder. [Link]

-

ResearchGate. (n.d.). Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Ellesmere OCR A level Chemistry - 6.1.1 (i,j) Electrophilic Substitution of Phenols. [sites.google.com]

- 3. corning.com [corning.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ehs.berkeley.edu [ehs.berkeley.edu]

- 6. This compound | 15969-09-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | CAS 15969-09-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound | C6H3Br2NO3 | CID 101469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

physical and chemical properties of 2,4-Dibromo-6-nitrophenol

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dibromo-6-nitrophenol

This guide provides a comprehensive technical overview of this compound (CAS No. 15969-09-2), tailored for researchers, scientists, and professionals in drug development. The content moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its empirical properties. This document is designed to serve as a foundational resource for laboratory applications, from synthesis design to analytical characterization.

Core Chemical Identity and Structural Representation

This compound is a substituted aromatic compound belonging to the class of nitrophenols. Its chemical identity is established by a unique combination of identifiers and a precise molecular architecture.[1][2][3] The strategic placement of two bromine atoms and a nitro group on the phenol ring dictates its electronic properties, reactivity, and potential as a synthetic intermediate.

Table 1: Chemical Identifiers and Formula

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 15969-09-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Br₂NO₃ | [1][3][5][6] |

| Molecular Weight | 296.90 g/mol | [1][3][6] |

| IUPAC Name | This compound | [3] |

| Common Synonyms | 4,6-Dibromo-2-nitrophenol; Phenol, 2,4-dibromo-6-nitro- | [1][3] |

| InChI Key | INIXUZNHFXUIMA-UHFFFAOYSA-N |[3][4][6] |

The structure features a hydroxyl (-OH) group at position 1, a nitro (-NO₂) group at position 2, and two bromo (-Br) groups at positions 4 and 6. This arrangement is crucial for its chemical behavior.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are paramount for its handling, storage, and application in experimental setups. The high melting point and density are characteristic of a solid, substituted aromatic compound with strong intermolecular forces.

Table 2: Key Physicochemical Data

| Property | Value | Unit | Source |

|---|---|---|---|

| Appearance | White to Yellow to Green powder/crystal | - | |

| Melting Point | 118 (116.0 - 120.0) | °C | [1] |

| Boiling Point | 264.7 | °C at 760 mmHg | [1] |

| Density | 2.247 | g/cm³ | [1] |

| Flash Point | 113.9 | °C |[1] |

Acidity, Reactivity, and Electronic Effects

The chemical personality of this compound is dominated by the interplay of its functional groups. The phenolic proton's acidity is significantly enhanced compared to phenol itself. This is a direct consequence of the powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the bromine atoms. These groups stabilize the resulting phenoxide anion through resonance and inductive effects, thereby facilitating deprotonation.

Caption: Influence of functional groups on chemical properties.

This heightened acidity makes it a stronger acid than phenol and influences its solubility in aqueous bases and its behavior in different pH environments. The aromatic ring is strongly deactivated towards further electrophilic substitution due to the presence of three electron-withdrawing groups.

Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative profile can be reliably predicted based on its structure. The presence of polar hydroxyl and nitro groups facilitates hydrogen bonding, suggesting solubility in polar organic solvents.[7] Conversely, the bulky, hydrophobic bromine atoms and the benzene ring limit its solubility in water.

Expected Solubility:

-

High Solubility: Polar aprotic solvents (e.g., Acetone, DMSO, DMF) and polar protic solvents (e.g., Ethanol, Methanol).[7]

-

Limited Solubility: Water and non-polar solvents (e.g., Hexane, Toluene).[7]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard, trustworthy method for quantifying the solubility of this compound in a solvent of interest.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is critical to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours, permitting the excess solid to settle.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. The sample must be free of any solid particles; centrifugation followed by filtration through a 0.45 µm filter is recommended.

-

Quantification: Dilute the sample and analyze the concentration of the dissolved compound using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.[3]

Table 3: Expected Spectroscopic Data

| Technique | Key Features and Interpretation |

|---|---|

| ¹H NMR | Expect two signals in the aromatic region (approx. 7.0-8.5 ppm), each integrating to 1H. These would appear as doublets due to coupling. A broad singlet for the phenolic -OH proton would also be present, with its chemical shift being highly dependent on solvent and concentration. |

| ¹³C NMR | Expect six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons bonded to the electron-withdrawing nitro and bromo groups will also be significantly affected.[3] |

| IR Spectroscopy | Characteristic peaks include a broad O-H stretch (~3200-3500 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), C=C stretches in the aromatic region (~1400-1600 cm⁻¹), and C-Br stretches in the fingerprint region. |

| Mass Spec (GC-MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster around m/z 295, 297, and 299.[3] |

Synthesis Pathway and Rationale

This compound is typically synthesized via electrophilic aromatic substitution on a phenol precursor. A logical approach involves the bromination of 2-nitrophenol. The hydroxyl group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating meta-director. In 2-nitrophenol, the positions para (position 4) and ortho (position 6) to the hydroxyl group are activated and are the most likely sites for bromination.

Conceptual Synthesis Workflow

The following workflow illustrates the key steps and the scientific rationale behind them. It is based on established procedures for the bromination of substituted phenols.[8]

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

As a substituted phenol, this compound serves as a valuable building block in organic synthesis.[9] Its functional groups offer multiple handles for further chemical modification.

-

Synthetic Intermediate: The hydroxyl group can be alkylated or acylated. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceutical compounds. The bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.

-

Fragment-Based Screening: In drug discovery, molecules of this type can be used as fragments in screening libraries to identify starting points for the development of new therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazards: It is harmful if swallowed.[3][4][10] It causes skin irritation and may cause an allergic skin reaction.[4] It causes serious eye irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

References

-

This compound | CAS 15969-09-2. Chemical-Suppliers.com. [Link]

-

2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]

-

2, 4-DIBROMO-6-NITROPHENOL, min 98%, 1 gram. LabAlley.com. [Link]

-

This compound | C6H3Br2NO3 | CID 101469. PubChem. [Link]

-

Cas 2924-30-3, 2,4-Dibromo-3-fluoro-6-nitrophenol. LookChem. [Link]

-

This compound. Stenutz. [Link]

-

Chemical Label this compound. tarrasan.com. [Link]

-

Phenol, 2,6-dibromo-4-nitro- | C6H3Br2NO3 | CID 7429. PubChem. [Link]

-

Material Safety Data Sheet. Capot Chemical. [Link]

-

2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. OECD SIDS. [Link]

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

CAS No : 15969-09-2 | Product Name : this compound. Pharmaffiliates. [Link]

-

2,6-Dibromo-4-nitrophenol CAS#: 99-28-5. ChemWhat. [Link]

Sources

- 1. This compound | CAS 15969-09-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H3Br2NO3 | CID 101469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15969-09-2 | this compound - AiFChem [aifchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [stenutz.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lookchem.com [lookchem.com]

- 10. chemical-label.com [chemical-label.com]

- 11. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Solubility of 2,4-Dibromo-6-nitrophenol in Organic Solvents

Introduction

2,4-Dibromo-6-nitrophenol is a substituted aromatic compound with significant potential in various fields of chemical research, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] A critical physicochemical parameter governing its utility is its solubility in organic solvents. This property dictates the choice of reaction media, purification strategies, and formulation approaches. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predictive solubility profile based on Hansen Solubility Parameters, and detailed, field-proven experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂NO₃ | [3] |

| Molecular Weight | 296.90 g/mol | [3] |

| Melting Point | 118 °C | |

| Appearance | Pale yellow crystalline solid | [4] |

| CAS Number | 15969-09-2 | [2] |

The presence of a hydroxyl (-OH) group, a nitro (-NO₂) group, and two bromine atoms on the phenol backbone imparts a unique combination of polarity and lipophilicity to the molecule.[5] The hydroxyl group can act as a hydrogen bond donor, while the nitro and hydroxyl groups can act as hydrogen bond acceptors. The bulky, electron-withdrawing bromine atoms and the aromatic ring contribute to its nonpolar character.

Theoretical Principles of Solubility: A Hansen Solubility Parameter Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A more quantitative approach involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from atomic forces (van der Waals forces).

-

δP (Polar): Derived from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Based on the energy of hydrogen bonds.[6]

The total Hansen solubility parameter is given by the equation:

δTotal² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their HSP values should be similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

A smaller Ra value indicates a higher likelihood of solubility.

Predicted Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, we can estimate them using group contribution methods.[7][8][9] By summing the contributions of its constituent functional groups, we arrive at the following predicted HSPs:

| Parameter | Predicted Value (MPa½) |

| δD | 20.5 |

| δP | 9.5 |

| δH | 8.0 |

Predicted Solubility Profile

Using the predicted HSPs for this compound and known HSPs for common organic solvents, we can predict its relative solubility.[10][11][12] The following table presents a predicted qualitative solubility profile, with a smaller Ra value suggesting better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 5.3 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.5 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.8 | Very Soluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.1 | Soluble |

| Methanol | 15.1 | 12.3 | 22.3 | 16.2 | Soluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.3 | Soluble |

| Chloroform | 17.8 | 3.1 | 5.7 | 8.1 | Moderately Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | 11.2 | Sparingly Soluble |

| Hexane | 14.9 | 0.0 | 0.0 | 15.8 | Insoluble |

This predictive table serves as a valuable starting point for solvent selection in experimental work.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental verification is crucial for obtaining accurate quantitative solubility data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[13]

Experimental Workflow: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a chosen organic solvent.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS 15969-09-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | C6H3Br2NO3 | CID 101469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 8. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 12. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 13. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Data of 2,4-Dibromo-6-nitrophenol: A Technical Guide

Introduction

2,4-Dibromo-6-nitrophenol is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its rigid chemical structure, characterized by a substituted benzene ring, gives rise to distinct spectroscopic signatures. A thorough understanding of its spectral properties is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its molecular characteristics.

Molecular Structure

The structural framework of this compound, with the IUPAC name this compound and CAS number 15969-09-2, forms the basis for the interpretation of its spectroscopic data.[1] The numbering of the carbon and hydrogen atoms on the phenyl ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide valuable structural information.

Methodology: NMR Analysis

A typical experimental setup for acquiring NMR spectra of this compound would involve dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the chemical shifts, particularly for the labile phenolic proton.

Caption: General workflow for NMR analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the phenolic hydroxyl proton. Due to the limited availability of experimental data in public databases, predicted chemical shifts are provided below. These predictions are based on computational algorithms that are generally reliable for aromatic systems.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-3 | 8.3 - 8.5 | Doublet | ~2.5 Hz |

| H-5 | 8.0 - 8.2 | Doublet | ~2.5 Hz |

| -OH | 10.0 - 11.0 | Singlet (broad) | - |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons: The two aromatic protons, H-3 and H-5, are expected to appear as doublets due to coupling with each other (meta-coupling, ⁴JHH). The electron-withdrawing effects of the nitro group and the bromine atoms deshield these protons, causing them to resonate at a relatively high chemical shift (downfield). The proton ortho to the nitro group (H-5) is typically more deshielded than the proton meta to it (H-3).

-

Hydroxyl Proton: The phenolic hydroxyl proton is expected to be a broad singlet at a significantly downfield chemical shift. Its exact position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectral Data

The source for experimental ¹³C NMR data is cited as a publication by A. E. Sopchik and C. A. Kingsbury in the Journal of the Chemical Society, Perkin Transactions 2 from 1979.[1] Due to the difficulty in accessing this specific historical data, predicted chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-OH) | 150 - 155 |

| C-2 (-Br) | 110 - 115 |

| C-3 (-H) | 130 - 135 |

| C-4 (-Br) | 115 - 120 |

| C-5 (-H) | 125 - 130 |

| C-6 (-NO₂) | 140 - 145 |

Interpretation of ¹³C NMR Spectrum:

-

Substituent Effects: The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. The carbon atom attached to the hydroxyl group (C-1) is expected to be significantly deshielded. The carbon atoms bearing the bromine atoms (C-2 and C-4) will also be influenced by the halogen's electronegativity and its heavy atom effect. The carbon attached to the strongly electron-withdrawing nitro group (C-6) will be deshielded. The carbons bearing hydrogen atoms (C-3 and C-5) will have chemical shifts that are influenced by the cumulative effects of the surrounding substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the O-H, N-O, C-Br, and aromatic C-H and C=C bonds.

Methodology: FT-IR Analysis

The standard method for obtaining an IR spectrum of a solid sample like this compound is using the potassium bromide (KBr) pellet technique or Attenuated Total Reflectance (ATR). The sample is finely ground with KBr powder and pressed into a thin, transparent disk for analysis. ATR offers the advantage of minimal sample preparation. The data presented here is based on characteristic vibrational frequencies for substituted nitrophenols, as a readily available experimental solid-state spectrum with a detailed peak list is not publicly accessible. A vapor phase IR spectrum is available, though less commonly used for routine analysis.[1]

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| O-H stretch (phenolic) | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Asymmetric NO₂ stretch | 1520 - 1560 |

| Symmetric NO₂ stretch | 1340 - 1380 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (phenolic) | 1180 - 1260 |

| C-Br stretch | 500 - 650 |

Interpretation of IR Spectrum:

-

O-H Region: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

-

Nitro Group: Two strong absorption bands are expected for the nitro group: an asymmetric stretch typically between 1520 and 1560 cm⁻¹ and a symmetric stretch between 1340 and 1380 cm⁻¹. These are highly characteristic and confirm the presence of the nitro functionality.

-

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the characteristic aromatic ring skeletal vibrations (C=C stretching) are observed in the 1450-1600 cm⁻¹ region.

-

C-Br Bonds: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Methodology: Mass Spectrometry Analysis

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The volatile compound is separated on a GC column and then introduced into the ion source of the mass spectrometer, where it is bombarded with high-energy electrons.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[1] The molecular ion region is of particular importance due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| m/z | Proposed Fragment | Interpretation |

| 295/297/299 | [C₆H₃⁷⁹Br₂NO₃]⁺ / [C₆H₃⁷⁹Br⁸¹BrNO₃]⁺ / [C₆H₃⁸¹Br₂NO₃]⁺ | Molecular ion (M⁺) peak cluster with a characteristic ~1:2:1 intensity ratio, confirming the presence of two bromine atoms. |

| 249/251/253 | [C₆H₃⁷⁹Br₂O₂]⁺ / [C₆H₃⁷⁹Br⁸¹BrO₂]⁺ / [C₆H₃⁸¹Br₂O₂]⁺ | Loss of NO from the molecular ion. |

| 221/223/225 | [C₅H₃⁷⁹Br₂O]⁺ / [C₅H₃⁷⁹Br⁸¹BrO]⁺ / [C₅H₃⁸¹Br₂O]⁺ | Loss of NO and subsequent loss of CO. |

| 142/144 | [C₅H₃⁷⁹Br]⁺ / [C₅H₃⁸¹Br]⁺ | Loss of a bromine radical and CO from a fragment. |

| 63 | [C₅H₃]⁺ | Loss of both bromine atoms and other functional groups. |

Proposed Fragmentation Pathway:

Caption: A simplified proposed fragmentation pathway for this compound.

The fragmentation is initiated by the ionization of the molecule. The molecular ion can then undergo a series of fragmentation reactions, with the loss of small, stable neutral molecules like nitric oxide (NO) and carbon monoxide (CO) being common pathways for nitrophenols. Subsequent loss of the bromine atoms leads to the smaller observed fragments. The characteristic isotopic patterns for fragments containing one or two bromine atoms are key to identifying these species in the mass spectrum.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident identification and characterization of this important chemical compound in various applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound, Spectral Information. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

Sources

biological activity of halogenated nitrophenols

An In-Depth Technical Guide to the Biological Activity of Halogenated Nitrophenols

Foreword

Halogenated nitrophenols (HNPs) represent a class of aromatic compounds of significant interest and concern to researchers, environmental scientists, and drug development professionals. Characterized by the presence of one or more halogen atoms and a nitro group on a phenol ring, these molecules are products of industrial synthesis and environmental processes, including the disinfection of water.[1] Their widespread presence is coupled with a diverse and potent range of biological activities, stemming from their unique physicochemical properties. This guide provides a comprehensive exploration of the mechanisms underpinning the biological effects of HNPs, the relationship between their structure and activity, and the key experimental methodologies used to investigate these interactions. It is designed not as a mere recitation of facts, but as a foundational resource that explains the causality behind their actions and the protocols to validate them.

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The most well-documented biological activity of many nitrophenols, including their halogenated derivatives, is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] This process is central to their toxicity and metabolic effects.

Causality of the Uncoupling Effect

In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a potent electrochemical gradient known as the proton-motive force. This force is the energy reserve that ATP synthase uses to convert ADP to ATP.

Halogenated nitrophenols act as protonophores (or "proton shuttles").[4][5] Due to their acidic phenolic proton and lipophilic nature—enhanced by halogenation—they can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolate anion is protonated. This neutral, lipid-soluble molecule then diffuses back across the membrane into the matrix. In the alkaline environment of the matrix, it deprotonates, releasing the proton and dissipating the gradient.[3]

This uncoupling forces the ETC to work continuously in an attempt to re-establish the proton gradient, leading to an increase in oxygen consumption without a corresponding increase in ATP synthesis.[4][6] The energy that would have been captured in ATP is instead released as heat.

Visualizing the Uncoupling Pathway

Caption: Mechanism of mitochondrial uncoupling by Halogenated Nitrophenols (HNPs).

Other Key Biological Activities

Beyond uncoupling, HNPs exhibit a range of other biological effects that contribute to their overall toxicological profile.

Enzyme Inhibition

Certain halogenated phenolic compounds are known to be potent enzyme inhibitors. A critical example is the inhibition of iodotyrosine deiodinase (IYD) , an enzyme essential for thyroid hormone metabolism. Structural requirements for this inhibition include the presence of both a halogen atom and a hydroxyl group on a phenyl ring.[7] By disrupting IYD activity, these compounds can interfere with thyroid hormone homeostasis, highlighting a potential mechanism for endocrine disruption.

Generation of Reactive Oxygen Species (ROS) and Cardiotoxicity

Exposure to dihalogenated nitrophenols (DHNPs) has been shown to generate reactive oxygen species (ROS), leading to oxidative stress, apoptosis (programmed cell death), and significant cardiotoxicity in model organisms like zebrafish embryos.[8] The induction of ROS appears to be a central mechanism in the observed cardiac looping inhibition and heart failure, as these effects can be mitigated by the use of a ROS scavenger.[8]

Antimicrobial and Antifouling Activity

The ability of nitro compounds to trigger redox reactions within cells makes them toxic to a wide range of microorganisms.[9] Halogenation can further enhance this antimicrobial activity.[9] This property has led to the investigation and use of HNPs in pesticides and fungicides.[10][11][12] Furthermore, many halogenated natural products, including phenolic compounds, exhibit antifouling properties by deterring the settlement of marine organisms like barnacle larvae.[13][14][15]

Structure-Activity Relationships (SAR)

The biological potency of HNPs is not uniform; it is intricately linked to the number, type, and position of the halogen and nitro substituents on the phenol ring. Understanding these relationships is critical for predicting toxicity and designing compounds with specific activities.

-

Acidity (pKa) and Lipophilicity (log Kow): The uncoupling activity of nitrophenols is strongly associated with a specific pKa window.[16] The compound must be acidic enough to deprotonate in the mitochondrial matrix but not so acidic that its anionic form is too stable to cross the membrane. Halogens, being electron-withdrawing, increase the acidity of the phenolic proton.[17]

-

Electron-Withdrawing Effects: The presence of electron-withdrawing groups like halogens and nitro groups generally enhances toxicity.[17] These groups lower the energy of the lowest unoccupied molecular orbital (ELUMO), making the compound more electrophilic and reactive.[17]

-

Substitution Pattern: The position of substituents is crucial. For instance, di-ortho-substitution in some nitrophenols can lead to a shift from an uncoupling mode of action to a narcotic mode of action.[16] Similarly, the relative positions of halogens determine the effectiveness of beta-adrenolytic effects in related compounds.[18]

Table 1: Comparative Acute Toxicity of Select Halogenated Phenols

| Compound Name | Test Organism | Endpoint | Toxicity Value | Reference |

| 4-Fluorophenol | Tetrahymena pyriformis | pIC₅₀ (μM) | 0.017 | [19] |

| 2-Chlorophenol | Tetrahymena pyriformis | pIC₅₀ (μM) | 0.183 | [19] |

| 4-Chlorophenol | Tetrahymena pyriformis | pIC₅₀ (μM) | 0.545 | [19] |

| 2-Bromophenol | Tetrahymena pyriformis | pIC₅₀ (μM) | 0.330 | [19] |

| 3-Bromophenol | Tetrahymena pyriformis | pIC₅₀ (μM) | 1.145 | [19] |

| 2,3-Dichlorophenol | Tetrahymena pyriformis | pIC₅₀ (μM) | 1.276 | [19] |

| 2,4-Dibromophenol | Tetrahymena pyriformis | pIC₅₀ (μM) | 1.398 | [19] |

Note: pIC₅₀ is the negative logarithm of the concentration that causes 50% inhibition. A higher pIC₅₀ value indicates greater toxicity.

Environmental Significance and Bioremediation

HNPs are recognized as significant environmental pollutants due to their widespread use and formation as disinfection by-products.[1][10] Their persistence and toxicity pose risks to ecosystems and human health.[1][20][21]

Microbial catabolism is a key process in the natural degradation of HNPs.[1] Numerous bacterial species have been identified that can utilize these compounds as a source of carbon and energy.[10][22] The degradation often proceeds via a pathway involving denitration (removal of the nitro group) and dehalogenation (removal of the halogen), catalyzed by specialized monooxygenases and dioxygenases.[1][23] This has opened promising avenues for bioremediation, using highly efficient degrading bacteria to clean up contaminated sites.[20][22]

Visualizing a Microbial Degradation Pathway

Caption: Simplified microbial degradation pathway of 2,6-DBNP by Cupriavidus sp. CNP-8.

Key Experimental Methodologies

To rigorously assess the , standardized and validated protocols are essential.

Protocol: Analysis of HNPs in Environmental Samples via HPLC

Objective: To quantify the concentration of various nitrophenols in a water sample.

Causality Statement: High-Performance Liquid Chromatography (HPLC) is chosen for its ability to separate complex mixtures of structurally similar compounds. A monolithic column is selected for its capacity to operate at higher flow rates without a significant loss of separation efficiency, thus reducing analysis time.[24] UV detection is employed because the aromatic nature of nitrophenols results in strong absorbance in the UV spectrum, providing a sensitive and reliable means of quantification.

Methodology:

-

Sample Pre-treatment (Solid-Phase Extraction):

-

Condition a polymeric Lichrolut EN cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Pass 100 mL of the water sample through the cartridge at a flow rate of ~5 mL/min. The analytes will adsorb to the stationary phase.

-